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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

Cat. No.: B1285100

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide (CAS No. 303111-31-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromo-2-
methoxybenzamide, a key chemical intermediate in modern synthetic chemistry. Designed for
researchers, medicinal chemists, and professionals in drug development, this guide moves
beyond simple data recitation to explain the causality behind its synthesis, characterization,
and application. We will explore its fundamental properties, a robust synthetic pathway with
detailed experimental considerations, and its potential within the broader landscape of
pharmaceutical research.

Core Compound Identity and Physicochemical
Profile

5-Bromo-2-methoxybenzamide is a substituted aromatic amide. Its structure, featuring a
bromine atom, a methoxy group, and a primary amide on a benzene ring, makes it a versatile
building block.[1] The strategic placement of these functional groups offers multiple reactive
handles for elaboration into more complex molecular architectures, a primary reason for its
utility in discovery chemistry.

The core physicochemical properties are summarized below for quick reference. It is crucial to
note that while some properties like molecular weight are theoretical, others like melting point
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are empirical and should be confirmed on the specific batch in use.

Property Value Source(s)

CAS Number 303111-31-1 [2]

Molecular Formula CsHsBrNO2 [3]

Molecular Weight 230.06 g/mol [3]

IUPAC Name 5-bromo-2-methoxybenzamide  [4]

Appearance White to off-white solid/powder  General Observation
Melting Point 116-119 °C

InChi Key VWRKGVNZHGRWSV- 5]

UHFFFAOYSA-N

SMILES (I\ZIOCl=C(C=C(C=Cl)Br)C(=O) -

Synthesis Pathway: From Precursor to Final
Product

The synthesis of 5-Bromo-2-methoxybenzamide is not typically a single-step process from
simple precursors. A logical and efficient pathway involves the preparation of an advanced
intermediate, 5-Bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide.
This multi-step approach ensures high regioselectivity and yield.

Workflow for the Synthesis of 5-Bromo-2-
methoxybenzamide
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Part 1: Aldehyde Synthesis
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Caption: A validated three-part synthetic workflow for 5-Bromo-2-methoxybenzamide.

Part 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
(Intermediate)
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This protocol is adapted from established literature methods for the formylation of activated
aromatic rings.[6]

 Principle: This step employs a Friedel-Crafts-type formylation. The potent Lewis acid,
titanium tetrachloride (TiCls), activates the 1,1-dichloromethyl methyl ether, which then acts
as the formylating agent. The methoxy group of p-bromoanisole is a strong ortho-, para-
director, and since the para position is blocked by bromine, the formyl group is directed to
the ortho position with high selectivity.

e Protocol:

o Charge a reaction vessel with p-Bromoanisole (1.0 eq) and a suitable chlorinated solvent
such as dichloromethane (CH2Clz).

o Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the
Lewis acid addition.

o Add titanium tetrachloride (2.0 eq) dropwise, maintaining the internal temperature below
10 °C.

o After 10-15 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.

o Allow the reaction to stir for 90 minutes at 0-10 °C. Monitor reaction progress by TLC or
LC-MS.

o Upon completion, carefully quench the reaction by pouring it into a biphasic mixture of
saturated sodium bicarbonate solution and fresh CHzClz. The bicarbonate neutralizes the
strong acid, preventing degradation of the product.

o Separate the organic layer. Extract the aqueous phase with additional CH2Clz.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure to yield crude 5-bromo-2-
methoxybenzaldehyde.[6] The product can be purified further by recrystallization.
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Part 2 & 3: Oxidation and Amidation to 5-Bromo-2-
methoxybenzamide

This two-step sequence is a classic and robust method for converting an aromatic aldehyde to
a primary amide.

¢ Principle (Oxidation): The aldehyde is first oxidized to the corresponding carboxylic acid. A
variety of oxidants can be used, but potassium permanganate (KMnOQOa) is effective. The
reaction must be carefully monitored to avoid over-oxidation or side reactions.

 Principle (Amidation): The resulting carboxylic acid is "activated” to make it more susceptible
to nucleophilic attack. A common method is conversion to an acyl chloride using thionyl
chloride (SOCI2). This highly reactive intermediate is then treated with ammonia to form the
stable primary amide.

e Protocol:

o Oxidation: Dissolve the 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent
mixture (e.g., acetone/water). Add KMnOa (approx. 1.1 eq) portion-wise, monitoring the
color change from purple to brown (MnOz). Upon completion, the MnO:z is filtered off, and
the filtrate is acidified to precipitate the 5-bromo-2-methoxybenzoic acid, which is then
filtered and dried.

o Activation: In a fume hood, suspend the dry carboxylic acid (1.0 eq) in an excess of thionyl
chloride (SOCI2) containing a catalytic amount of DMF. Gently reflux the mixture for 1-2
hours until the solid dissolves and gas evolution ceases. This indicates the formation of
the acyl chloride.

o Work-up (Activation): Carefully remove the excess SOCIz under reduced pressure. The
resulting crude acyl chloride is often used immediately without further purification due to its
reactivity.

o Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., THF or dioxane) and
cool it in an ice bath. Add concentrated agueous ammonia (a large excess) dropwise. A
precipitate of the amide will form immediately.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1285100?utm_src=pdf-body
https://www.benchchem.com/product/b1285100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Final Isolation: Stir the reaction for 1 hour, then filter the solid product. Wash the filter cake
thoroughly with cold water to remove ammonium salts, then with a small amount of cold
diethyl ether to aid in drying. The product, 5-Bromo-2-methoxybenzamide, can be further
purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Discovery

5-Bromo-2-methoxybenzamide is not typically an active pharmaceutical ingredient (API)
itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex
molecules.[2]

» Scaffold for Medicinal Chemistry: The benzamide moiety is a common feature in many
pharmacologically active compounds.[7] This compound provides a pre-formed benzamide
scaffold, allowing chemists to focus on modifying other parts of the molecule.

e Cross-Coupling Reactions: The bromine atom is a key functional group for carbon-carbon
and carbon-heteroatom bond-forming reactions. It readily participates in palladium-catalyzed
cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This
allows for the introduction of diverse substituents at the 5-position, enabling the rapid
generation of compound libraries for structure-activity relationship (SAR) studies.

» Exploration of Benzamide Pharmacophores: Substituted benzamides are known to exhibit a
wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer
properties.[7][8] Researchers can use 5-Bromo-2-methoxybenzamide as a starting point to
synthesize novel analogs in these therapeutic areas. The methoxy group can also be a site
for modification (e.g., demethylation to a phenol) to further probe the chemical space.[9]

Analytical Characterization & Quality Control

Ensuring the identity and purity of a key intermediate is a non-negotiable aspect of chemical
synthesis. A multi-technique approach is required for a self-validating analytical system.

¢ High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for
purity assessment. A reversed-phase method (e.g., using a C18 column) with a
water/acetonitrile or water/methanol gradient and UV detection is standard. This method can
resolve the starting materials, intermediates, and the final product, allowing for accurate
guantification of purity (typically >98%).
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR provides an unambiguous
confirmation of the molecular structure. For 5-Bromo-2-methoxybenzamide, the expected
proton signals would include:

o Asinglet for the methoxy (-OCHs) protons around 3.9 ppm.

o Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the
three protons on the benzene ring.

o Two broad singlets for the non-equivalent amide (-CONH:z) protons.

e Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[1] The
presence of a bromine atom will result in a characteristic isotopic pattern (*°Br and 8Br are in
a ~1:1 ratio), where two peaks of nearly equal intensity are observed at M and M+2,
providing strong evidence for the compound's identity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The
following information is a summary derived from available Safety Data Sheets (SDS).[2][10][11]

e Hazard Identification:

o

Harmful if swallowed (H302)[2]

[¢]

Causes skin irritation (H315)[2]

[e]

Causes serious eye irritation (H319)[2]

o

Harmful if inhaled (H332)[2]

(¢]

May cause respiratory irritation (H335)[2]
o Recommended Precautions:

o Handle only in a well-ventilated area or a chemical fume hood.[10]
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o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

o Avoid formation of dust and aerosols.[10]
o Wash hands thoroughly after handling.[2]
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
o Keep away from strong oxidizing agents.[2]

This guide provides the foundational knowledge required to effectively synthesize, characterize,
and utilize 5-Bromo-2-methoxybenzamide in a research and development setting. Its
versatile structure and predictable reactivity ensure its continued relevance as a valuable
building block in the pursuit of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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